n-Butyl Acetate-d12
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFZGUDAPQIHT-HYVJACIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is n-Butyl Acetate-d12
An In-Depth Technical Guide to n-Butyl Acetate-d12 for Advanced Research Applications
Executive Summary
This compound is the fully deuterated isotopologue of n-butyl acetate, an organic solvent and ester. In this deuterated form, all twelve hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen. This substitution, while having a minimal impact on the compound's bulk physicochemical properties, imparts a significant mass shift and alters its behavior in specific analytical and biological contexts. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, analytical characterization, and critical applications. The primary focus is on its utility as an internal standard for mass spectrometry-based quantitative analysis and its potential role in drug metabolism and pharmacokinetic (DMPK) studies, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this compound.
The Significance of Deuterium Labeling in Scientific Research
The substitution of hydrogen (¹H) with its stable heavy isotope, deuterium (²H or D), is a cornerstone technique in modern chemical and pharmaceutical research. This seemingly minor change—the addition of a neutron to the nucleus—introduces powerful new capabilities without drastically altering the molecule's chemical reactivity or shape.
-
The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed more slowly. This phenomenon, known as the KIE, is a powerful tool in drug development. By selectively deuterating metabolic "soft spots" on a drug molecule, its rate of metabolism can be slowed, potentially improving its pharmacokinetic profile, extending its half-life, and reducing dosing frequency.[1]
-
Internal Standards for Quantification: In analytical chemistry, particularly for mass spectrometry (MS), deuterated compounds are the gold standard for use as internal standards. An ideal internal standard behaves identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, but is unambiguously distinguishable by the detector. A deuterated analogue fits this role perfectly, co-eluting with the non-deuterated analyte but appearing at a higher mass-to-charge ratio (m/z) in the mass spectrum, enabling precise and accurate quantification.[2]
-
Probes in Mechanistic Studies: Deuterium labeling is invaluable for elucidating reaction mechanisms and tracing metabolic pathways in biological systems.
Core Properties of this compound
Chemical Identity and Structure
This compound is an ester with the systematic IUPAC name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate.[3] Its structure is identical to that of n-butyl acetate, with deuterium atoms replacing all hydrogen atoms.
Caption: Synthesis of this compound via Fischer Esterification.
Conceptual Synthesis Workflow
-
Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), charge deuterated acetic acid-d4 and deuterated n-butanol-d9.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid. Alternative, more environmentally friendly catalysts may also be used. [4]3. Reaction: Heat the mixture to reflux. The water (D₂O) produced during the reaction is continuously removed to drive the equilibrium towards the product side.
-
Work-up: After the reaction is complete (monitored by GC or other means), cool the mixture. Neutralize the acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution).
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by fractional distillation to obtain high-purity this compound.
-
Quality Control: Analyze the final product for chemical and isotopic purity using GC-MS and NMR spectroscopy.
Quality Control and Analytical Characterization
The utility of this compound is critically dependent on its purity, both chemical and isotopic. A self-validating protocol ensures the material is fit for its intended purpose.
The Imperative of Isotopic Purity
For use as an internal standard, high isotopic enrichment (e.g., >98 atom % D) is crucial. [5]Any significant presence of lighter isotopologues (d11, d10, etc.) could potentially interfere with the quantification of the target analyte if its natural isotopic abundance is being considered at high sensitivity.
Protocol: Confirmation by Mass Spectrometry (GC-MS)
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for confirming the identity and isotopic enrichment of this compound. The gas chromatograph separates the compound from any potential impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, clearly distinguishing it from its non-deuterated analogue.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating volatile organic compounds (e.g., a Stabilwax or DB-5 column). [6]3. MS Detection: Use Electron Ionization (EI) at 70 eV. [7][8]4. Data Analysis:
-
Retention Time: Confirm that the peak elutes at the expected retention time for n-butyl acetate.
-
Mass Spectrum:
-
Molecular Ion: Look for the molecular ion peak [M]⁺. For this compound, this will be at m/z = 128. For the non-deuterated compound, it is at m/z = 116. [7] * Fragmentation Pattern: The fragmentation pattern will be characteristic of the ester but shifted by the appropriate number of deuterium atoms. For example, a key fragment in non-deuterated n-butyl acetate is the acetyl cation [CH₃CO]⁺ at m/z = 43. [8]For the d12 analogue, the corresponding fragment [CD₃CO]⁺ will appear at m/z = 46.
-
-
Isotopic Purity Assessment: Carefully examine the molecular ion cluster. The relative intensity of the peak at m/z = 128 versus any smaller peaks at m/z = 127, 126, etc., provides a measure of the isotopic enrichment.
-
Protocol: Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of the compound's structure and deuteration level.
Methodology:
-
¹H NMR (Proton NMR):
-
Objective: To confirm the absence of protons.
-
Procedure: Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃).
-
Expected Result: The spectrum should be essentially "blank," showing only a signal for the residual protons in the NMR solvent (e.g., at 7.26 ppm for CDCl₃) and potentially a very small signal from any non-deuterated impurity. [9]For comparison, the ¹H NMR of standard n-butyl acetate shows characteristic signals for the methyl and methylene protons. [10][11]2. ¹³C NMR (Carbon NMR):
-
Objective: To confirm the carbon backbone.
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Result: The spectrum will show the expected number of carbon signals. Due to the coupling between carbon and deuterium (which has a spin I=1), these signals may appear as multiplets (e.g., triplets for -CD₂- groups) rather than the sharp singlets seen for the non-deuterated compound.
-
Caption: Quality control workflow for this compound.
Key Applications in Scientific Research
Application Focus: Use as an Internal Standard in Quantitative Analysis
Causality (The Self-Validating System): The core principle making a deuterated analogue an exemplary internal standard is its near-identical chemical and physical behavior to the analyte. During extraction, chromatography, and ionization, any loss or variation experienced by the analyte (n-butyl acetate) is mirrored by the internal standard (this compound). Because the standard is added at a known concentration at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal remains constant, regardless of sample loss. This ratio is then used to calculate the analyte's concentration, providing a highly accurate and precise result that corrects for experimental variability.
Detailed Protocol: Quantification of n-Butyl Acetate in a Sample Matrix using GC-MS
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of non-deuterated n-butyl acetate into a blank matrix (e.g., water, plasma). To each standard, add a fixed, known concentration of the this compound internal standard (IS) solution.
-
Sample Preparation: To an unknown sample, add the same fixed amount of the this compound IS solution as was added to the calibrators.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and IS from the sample matrix.
-
GC-MS Analysis: Analyze all calibration standards and the unknown sample by GC-MS.
-
Data Acquisition: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.
-
Monitor a characteristic ion for n-butyl acetate (e.g., m/z 116 or 43).
-
Monitor a characteristic ion for this compound (e.g., m/z 128 or 46).
-
-
Quantification:
-
For each injection, calculate the ratio of the analyte peak area to the IS peak area.
-
Plot a calibration curve of (Analyte Area / IS Area) vs. Analyte Concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its (Analyte Area / IS Area) ratio on the calibration curve.
-
Caption: Workflow for quantification using a deuterated internal standard.
Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies
While n-butyl acetate itself is not typically a therapeutic agent, the principles demonstrated by its deuterated form are central to drug development. Deuterated compounds are used to:
-
Serve as Tracers: A deuterated version of a drug candidate can be administered alongside the non-deuterated version. By tracking the ratio of deuterated to non-deuterated metabolites, researchers can gain insights into metabolic pathways and the extent of drug processing in the body.
-
Improve Metabolic Stability: As mentioned with the KIE, deuterating a drug at a site of metabolic oxidation can slow its breakdown, improving its overall exposure and potentially reducing the formation of toxic metabolites. [1][12]Deuterated solvents may also be used in in-vitro metabolic assays to probe enzymatic mechanisms. [13]
Handling, Storage, and Safety
The safety profile of this compound is considered to be analogous to that of standard n-butyl acetate.
-
Hazards: It is a flammable liquid and vapor. [5][14][15]Inhalation of high concentrations of vapor may cause drowsiness or dizziness. [6][14][15]* Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. [14]Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature. [5][14]It is stable under recommended storage conditions. [5]
Conclusion
This compound is more than just a heavy version of a common solvent. It is a precision tool for the modern analytical and pharmaceutical scientist. Its value lies in the predictable and significant mass shift provided by deuterium substitution, which allows it to serve as a highly reliable internal standard for accurate quantification via mass spectrometry. Furthermore, it exemplifies the broader principles of isotopic labeling that are fundamental to investigating and optimizing the metabolic fate of drug candidates. Understanding the properties, synthesis, and application methodologies of compounds like this compound is essential for generating robust, high-quality data in research and development.
References
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Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]
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Silver Fern Chemical Inc. (n.d.). BUTYL ACETATE. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Butyl Acetates. OSHA Method 1009. Retrieved from [Link]
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Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: n-Butyl acetate. Retrieved from [Link]
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Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is Butyl Acetate and Where Is It Used. Retrieved from [Link]
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Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Jennings, B. (n.d.). Synthesis of n-Butyl Acetate. Retrieved from [Link]
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Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Chemical Properties of n-Butyl Acetate. Retrieved from [Link]
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An In-depth Technical Guide to n-Butyl Acetate-d12: Applications in Advanced Research and Drug Development
This guide provides a comprehensive technical overview of n-Butyl Acetate-d12, a deuterated analogue of n-butyl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, its critical applications as an internal standard in mass spectrometry, and its utility in nuclear magnetic resonance spectroscopy. We will explore the causal science behind the application of this isotopically labeled compound, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
The Rationale for Deuteration: A Molecular Advantage
In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique to achieve this.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a favored choice for this purpose. The substitution of hydrogen with deuterium creates a molecule that is chemically similar to its parent but possesses a greater mass. This mass difference is the cornerstone of its utility in various analytical techniques, without significantly altering the chemical properties of the molecule.[2]
The primary advantage of using a deuterated compound like this compound lies in its ability to act as an ideal internal standard for quantification in mass spectrometry-based assays.[3][4] Because it is chemically almost identical to the non-labeled analyte (n-butyl acetate), it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source.[3] This co-behavior effectively normalizes for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification.[2][5][6] Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for sample analysis as they do not produce overwhelming solvent signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[7]
Core Properties and Identification
This compound is the fully deuterated form of n-butyl acetate, where all 12 hydrogen atoms have been replaced by deuterium atoms.
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical and Identification Data:
| Property | Value | Source |
| CAS Number | 1219799-38-8 | [8][9] |
| Molecular Formula | C₆D₁₂O₂ | [8] |
| Molecular Weight | 128.23 g/mol | [8][9] |
| Isotopic Enrichment | Typically ≥98 atom % D | [3][8] |
| Appearance | Colorless liquid | [10][11][12][13] |
| Odor | Fruity, banana-like | [10][12][13] |
| Boiling Point (non-deuterated) | 126.1 °C | [10][12] |
| Density (non-deuterated) | 0.8825 g/cm³ at 20 °C | [10] |
| Solubility (non-deuterated) | Miscible with common organic solvents (alcohols, ketones, ethers); slightly soluble in water. | [10][12][13] |
Synthesis of this compound
The most common and industrially applied method for synthesizing n-butyl acetate is the Fischer-Speier esterification.[10][14] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[14][15][16] For the synthesis of this compound, deuterated starting materials are used.
Reaction Scheme:
Acetic Acid-d4 + n-Butanol-d9 ---(H₂SO₄ catalyst, Heat)--> this compound + D₂O
Figure 2: Fischer-Speier esterification for this compound synthesis.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Acetic acid-d4 (CD₃COOD)
-
n-Butanol-d9 (CD₃(CD₂)₃OD)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of Acetic acid-d4 and 1.2 molar equivalents of n-Butanol-d9.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while gently swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours using a heating mantle.[17] The reaction temperature should be maintained around 120-125 °C.[17]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water to remove the excess alcohol and sulfuric acid.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).
-
Brine (saturated NaCl solution) to facilitate phase separation.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at a temperature slightly above the boiling point of non-deuterated n-butyl acetate.
Applications in Research and Development
Internal Standard in Quantitative Mass Spectrometry
The primary application of this compound is as an internal standard (IS) in quantitative analysis by mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3]
Causality: An ideal internal standard should have physicochemical properties very similar to the analyte to ensure that it behaves identically during sample extraction, chromatography, and ionization, but be distinguishable by the detector.[5][18] this compound perfectly fits this requirement for the quantification of n-butyl acetate. Its deuteration leads to a distinct mass-to-charge ratio (m/z) from the analyte, allowing for separate detection, while its chemical behavior remains virtually unchanged. This mitigates variability from matrix effects, ion suppression, and sample processing, ensuring the ratio of the analyte signal to the IS signal remains constant, leading to high precision and accuracy.[2][5][6]
Experimental Protocol: Use as an Internal Standard in GC-MS
This protocol describes the quantification of n-butyl acetate in a sample matrix.
Workflow:
Figure 3: Workflow for quantification using a deuterated internal standard.
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of n-butyl acetate.
-
Internal Standard Spiking: To each calibration standard, quality control sample, and unknown sample, add a fixed volume of a stock solution of this compound to achieve a constant final concentration.
-
Sample Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
GC-MS Analysis: Inject an aliquot of the extracted sample onto a GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate n-butyl acetate from other matrix components.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both n-butyl acetate (e.g., m/z 116, 73, 56) and this compound (e.g., m/z 128, 82, 62).
-
-
Quantification:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of n-butyl acetate in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Deuterated Solvent in NMR Spectroscopy
While less common for a simple ester like n-butyl acetate, deuterated solvents are fundamental in NMR spectroscopy.[7] They are used to dissolve the analyte without introducing interfering proton signals into the ¹H NMR spectrum. The deuterium nucleus resonates at a much different frequency than protons, and modern NMR spectrometers use the deuterium signal for field-frequency locking, which stabilizes the magnetic field.[7]
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor.[19][20]
-
Handling: Use in a well-ventilated area, and keep away from heat, sparks, and open flames.[19][20] All equipment should be properly grounded to prevent static discharge.[19][20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[20]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary role as an internal standard in mass spectrometry-based quantification provides a self-validating system that significantly enhances the accuracy and reproducibility of analytical data. The principles of its synthesis via Fischer-Speier esterification are well-established, allowing for its preparation from commercially available deuterated precursors. By understanding the fundamental advantages conferred by isotopic labeling and adhering to rigorous experimental protocols, scientists can effectively leverage this compound to achieve high-quality, reliable results in their research endeavors.
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- 20. Mobile [my.chemius.net]
An In-depth Technical Guide to n-Butyl Acetate-d12: Properties, Applications, and Methodologies for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, applications, and practical methodologies related to n-Butyl Acetate-d12. As a deuterated analogue of n-butyl acetate, this stable isotope-labeled compound offers unique advantages in analytical and metabolic studies, primarily owing to the kinetic isotope effect. This document will delve into the fundamental principles of its utility, provide detailed experimental protocols, and offer insights grounded in established scientific practices.
Introduction to Isotopic Labeling and this compound
Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems. By replacing specific atoms with their stable isotopes, researchers can track metabolic pathways, elucidate reaction mechanisms, and quantify analytes with high precision.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for these applications. The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger chemical bond, potentially slowing down bond-breaking reactions.[2]
This compound is the deuterated form of n-butyl acetate, where all twelve hydrogen atoms have been replaced with deuterium atoms.[3][4] This isotopic substitution makes it an invaluable tool in various research and development areas, particularly in mass spectrometry-based quantification and metabolic studies.[1][5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart.
| Property | This compound | n-Butyl Acetate |
| Molecular Formula | C₆D₁₂O₂ (CD₃COOCD₂CD₂CD₂CD₃)[4] | C₆H₁₂O₂ (CH₃COO(CH₂)₃CH₃)[6][7] |
| Molecular Weight | 128.23 g/mol [3][4][8] | 116.16 g/mol [6] |
| CAS Number | 1219799-38-8[3][4][9] | 123-86-4[6][7][10][11] |
| Appearance | Colorless liquid[6][12] | Colorless liquid[6][12] |
| Odor | Fruity[6][11] | Fruity[6][11] |
| Boiling Point | ~126 °C (estimated) | 126.1 °C[6] |
| Density | Higher than n-Butyl Acetate | 0.8825 g/cm³ at 20 °C[6] |
| Isotopic Enrichment | Typically ≥98 atom % D[4] | Not Applicable |
The Scientific Rationale: The Kinetic Isotope Effect (KIE)
The primary reason for using deuterated compounds in drug development and metabolism studies is the Kinetic Isotope Effect. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate for metabolic processes that involve the cleavage of this bond.
This effect can be leveraged to:
-
Improve Metabolic Profiles: By strategically replacing hydrogens at metabolic "hot spots" with deuterium, the rate of metabolism can be slowed, potentially reducing the formation of undesirable metabolites.[5]
-
Increase Drug Half-Life: A slower rate of metabolism can lead to a longer half-life of a drug in the body, which may allow for less frequent dosing.[5]
-
Enhance Oral Bioavailability: Deuteration can sometimes reduce presystemic metabolism, allowing more of the active drug to reach its target.[5]
Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).
Applications in Research and Drug Development
Internal Standard in Quantitative Mass Spectrometry
One of the most common applications of this compound is as an internal standard for the quantification of n-butyl acetate in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Rationale for Use:
-
Co-elution: this compound has nearly identical chromatographic properties to its non-deuterated counterpart, meaning they will elute at almost the same time.
-
Similar Ionization Efficiency: Both compounds exhibit similar behavior in the mass spectrometer's ion source.
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte (n-butyl acetate) and the internal standard (this compound).
-
Correction for Matrix Effects and Sample Loss: Because the internal standard behaves so similarly to the analyte, any loss of sample during preparation or variations in instrument response will affect both compounds equally. This allows for accurate correction and highly precise quantification.
Caption: Workflow for using this compound as an internal standard.
Metabolic and Pharmacokinetic (DMPK) Studies
This compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of n-butyl acetate in biological systems.[1] By administering the deuterated compound, researchers can track its metabolic fate and identify and quantify its metabolites using mass spectrometry.
Experimental Protocol: Quantification of n-Butyl Acetate using this compound as an Internal Standard
This protocol provides a general framework for the quantification of n-butyl acetate in a simple matrix using GC-MS.
5.1. Materials and Reagents
-
n-Butyl Acetate (analytical standard)
-
This compound (internal standard)
-
Methanol (or other suitable solvent), HPLC or GC grade
-
Sample matrix (e.g., water, plasma)
-
Autosampler vials with caps
-
Pipettes and tips
-
Vortex mixer
5.2. Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-butyl acetate and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
5.3. Preparation of Calibration Standards
-
Prepare a series of working solutions of the analyte at different concentrations by serial dilution of the analyte stock solution.
-
In separate vials, for each calibration level, add a fixed amount of the IS stock solution to a known volume of the corresponding analyte working solution. This creates calibration standards with varying analyte concentrations but a constant IS concentration.
5.4. Sample Preparation
-
To a known volume of the sample (e.g., 100 µL), add the same fixed amount of the IS stock solution as used for the calibration standards.
-
Vortex the sample to ensure thorough mixing.
-
Perform any necessary extraction or cleanup steps (e.g., protein precipitation for plasma samples).
5.5. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared calibration standards and samples into the GC-MS system.
-
Chromatography: Use a suitable GC column and temperature program to separate n-butyl acetate from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for both n-butyl acetate and this compound.
5.6. Data Analysis
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / IS area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of n-butyl acetate in the samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a powerful and versatile tool for researchers and scientists in various fields. Its primary utility as an internal standard in mass spectrometry ensures high accuracy and precision in quantitative analyses. Furthermore, its application in metabolic studies, leveraging the kinetic isotope effect, provides valuable insights into the biotransformation of xenobiotics. The methodologies outlined in this guide provide a solid foundation for the effective implementation of this compound in advanced research and development settings.
References
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Wikipedia. Butyl acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 145705694, this compound. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: N-butyl acetate. [Link]
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Loba Chemie. n-BUTYL ACETATE | High Purity Solvents. [Link]
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Beilstein Journal of Organic Chemistry. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]
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Scribd. Chemical Properties of n-Butyl Acetate. [Link]
-
SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]
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Methodological & Application
Application Note: n-Butyl Acetate-d12 for High-Precision Quantitative NMR (qNMR) Analysis
Introduction: The Imperative for Accuracy in Quantitative Analysis
In modern pharmaceutical development, manufacturing, and quality control, the precise determination of the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and reference standards is paramount. While chromatographic techniques like HPLC are widely used, they often require compound-specific reference standards and can be susceptible to response factor variations.[1] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for quantitative analysis, offering direct measurement of an analyte without the need for a structurally identical reference material.[1][2]
The fundamental principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[2] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a known amount of a certified internal standard (IS).[3] The success of this technique is critically dependent on the quality and suitability of the chosen internal standard. This note details the application of n-Butyl Acetate-d12 as a high-performance internal standard for ¹H qNMR and provides a comprehensive protocol for its use.
The Role and Characteristics of an Ideal Internal Standard
The internal standard is the cornerstone of the qNMR experiment; its properties directly influence the accuracy, precision, and robustness of the results.[4] An ideal internal standard for ¹H qNMR should exhibit the following characteristics:
-
High Purity and Stability: The standard must have a well-characterized, high level of chemical and isotopic purity (typically ≥99.9%) and be stable in the solvent and under the analytical conditions.[1][2][4]
-
Simplified NMR Spectrum: A simple spectrum with a few, sharp, well-resolved singlets is highly desirable to minimize the chance of signal overlap.[5]
-
Chemical Shift Non-Interference: The resonance signals of the standard must not overlap with those of the analyte or any solvent impurities.[1][4]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analyte.[1][4]
-
Chemical Inertness: The standard should not react with the analyte, the solvent, or trace impurities like water.[1][5]
-
Appropriate Relaxation Times: Excessively long spin-lattice (T₁) relaxation times can significantly increase experiment duration. The T₁ values should be comparable to those of the analyte to ensure uniform signal response.[5]
This compound: A Superior Standard for ¹H qNMR
This compound (Perdeuterated n-Butyl Acetate) is an excellent choice as an internal standard for ¹H qNMR, particularly for analytes with signals in the common aliphatic and acetate regions. Its key advantage lies in its isotopic labeling. In a ¹H NMR spectrum, the signals from the deuterium atoms are not observed, resulting in an exceptionally clean baseline. The only visible signals are typically very small residual peaks from any incomplete deuteration, which are often insignificant and located in predictable regions, minimizing the risk of overlap with analyte signals.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆D₁₂O₂ | [6] |
| Molecular Weight | 128.23 g/mol | [6] |
| Appearance | Colorless Liquid | [7] |
| Key Advantage | Provides a ¹H NMR spectrum largely free of interfering signals, simplifying quantification. | [8] |
| Solubility | Miscible with most common organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). |[9] |
The use of a deuterated standard like this compound is a strategic choice to enhance spectral clarity and, consequently, the accuracy of integration—the most critical step in the qNMR workflow.
Experimental Workflow and Protocol
The following protocol provides a self-validating system for determining the purity of an analyte using this compound as an internal standard. The causality behind each step is explained to ensure robust and reproducible results.
Diagram 1: High-level workflow for qNMR using an internal standard.
Step 1: High-Precision Weighing (The Foundation of Accuracy)
Accurate gravimetric data is mandatory, as any error in weighing directly propagates into the final purity calculation.[10]
-
1.1. Use a calibrated analytical microbalance with a readability of at least 0.01 mg, preferably 0.001 mg.[2]
-
1.2. Weigh approximately 10-20 mg of the analyte into a clean glass vial.[2][3] Record the exact weight (m_analyte). To minimize static interference, use anti-static equipment and avoid plastic spatulas or vials.[2][10]
-
1.3. Weigh an appropriate amount of this compound internal standard (m_IS) into the same vial.
-
Causality: Weighing both components into the same container eliminates errors from multiple transfers and ensures the mass ratio is fixed.[10] The target is to achieve a signal intensity ratio between the analyte and the standard of approximately 1:1 for optimal integration accuracy.[2][10] This requires a preliminary estimation based on the molecular weights and the number of protons being compared.
-
Step 2: Sample Dissolution
-
2.1. Add a sufficient volume (typically 0.6-0.7 mL for a 5 mm NMR tube) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial using a calibrated pipette.[11]
-
2.2. Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary. Incomplete dissolution leads to sample inhomogeneity, causing broad lineshapes and inaccurate integrals.[4]
-
2.3. Transfer the final solution to a high-quality NMR tube.
Step 3: NMR Data Acquisition (Controlling the Experiment)
Acquisition parameters must be set to ensure the signal intensity is truly proportional to the number of nuclei. This is a non-negotiable requirement for quantitative accuracy.
-
3.1. Determine T₁ Relaxation Times: The spin-lattice relaxation time (T₁) is the most critical parameter.[10] Before running the quantitative experiment, perform an inversion-recovery experiment on the actual sample to measure the T₁ values for the analyte and IS signals you intend to use for quantification.[5][10]
-
3.2. Set the Relaxation Delay (d1): To ensure complete relaxation of all nuclei back to thermal equilibrium between pulses, the relaxation delay (d1) must be set to at least 5 times, and ideally 7 times, the longest measured T₁ value (T₁_max) in the sample.[5][12]
-
Causality: An insufficient relaxation delay will cause saturation, particularly for nuclei with long T₁ times. This disproportionately reduces their signal intensity, leading to a systematic underestimation of that component.
-
-
3.3. Pulse Angle: Use a 90° pulse angle (p1). This maximizes the signal for each scan, improving the signal-to-noise ratio (S/N).[10]
-
3.4. Number of Scans (ns): Acquire a sufficient number of scans to achieve a high S/N ratio. For integration errors below 1%, an S/N of at least 250:1 is recommended for the smallest peak being quantified.[5]
-
3.5. Other Key Parameters:
-
No Spinning: Do not spin the sample to avoid spinning sidebands that can interfere with baseline and integration.[10]
-
Acquisition Time (aq): Set a sufficiently long acquisition time (e.g., 3-5 seconds) to ensure narrow digital resolution, which is critical for accurately defining the peak shape.[5]
-
Dummy Scans (ds): Use at least 4 dummy scans to allow the sample to reach a steady state before data collection begins.[11]
-
Table 2: Recommended Acquisition Parameters for qNMR
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Pulse Program | Standard single pulse (e.g., 'zg' on Bruker) | Simplicity and robustness for quantification.[11] |
| Pulse Angle (p1) | 90° | Maximizes signal intensity per scan.[10] |
| Relaxation Delay (d1) | ≥ 7 x T₁_max | Ensures complete magnetization recovery for accurate signal intensity.[10] |
| Acquisition Time (aq) | 3-5 s | Provides high digital resolution for accurate peak integration.[5] |
| Number of Scans (ns) | Variable; aim for S/N > 250:1 | High S/N is required for precise integration.[5] |
| Sample Spinning | Off | Avoids spinning sidebands that complicate the spectrum.[10] |
Step 4: Data Processing and Purity Calculation
Careful and consistent data processing is as crucial as data acquisition.
-
4.1. Fourier Transform: Apply an exponential multiplication (line broadening factor of ~0.3 Hz) to improve S/N without significantly distorting the lineshape.
-
4.2. Phasing and Baseline Correction: Perform manual phase correction and a high-order polynomial baseline correction.[11] Automated routines can often introduce errors. A flat, artifact-free baseline across the entire spectrum, especially around the integrated signals, is essential for accuracy.[10]
-
4.3. Signal Integration:
-
Select a well-resolved, non-overlapping signal for the analyte and another for the internal standard (or its residual proton signal if sufficiently strong and sharp).
-
Integrate the selected signals (I_analyte and I_IS). The integration range should be consistent, typically spanning a width at least 20-30 times the signal's half-height width to include ¹³C satellites, or consistently excluding them for both peaks.[10]
-
-
4.4. Purity Calculation: The weight percent purity (P_analyte) of the analyte is calculated using the following equation:[5][11]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte, I_IS: Integrated areas of the signals for the analyte and internal standard.
-
N_analyte, N_IS: Number of protons contributing to the respective integrated signals.
-
MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
m_analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Certified purity of the internal standard (as a percentage).
-
Method Validation and System Suitability
To ensure the trustworthiness of the results, the qNMR method should be validated according to ICH Q2(R1) guidelines.[13][14] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and IS. The use of this compound provides excellent specificity.
-
Precision: Assessed by performing replicate preparations (e.g., n=5-6) and evaluating the relative standard deviation (RSD) of the purity results.[10]
-
Accuracy: Determined by analyzing a sample with a known, certified purity or by spiking a matrix with a known amount of analyte.
-
Linearity: Assessed by preparing samples with varying analyte-to-IS ratios and confirming a linear relationship between the mass ratio and the integral ratio.
Table 3: Example Purity Determination of an Analyte (Hypothetical Data for Illustrative Purposes)
| Parameter | Analyte (Ibuprofen) | Internal Standard (this compound) |
| Mass (m) | 15.05 mg | 12.52 mg |
| Molecular Weight (MW) | 206.29 g/mol | 128.23 g/mol |
| Signal Used | -CH- (1H, multiplet) | Residual -CH₃ (3H, singlet) |
| Number of Protons (N) | 1 | 3 |
| Measured Integral (I) | 1.00 | 1.54 |
| Purity of IS (P_IS) | - | 99.95% |
| Calculated Purity | 99.2% | - |
Conclusion
Quantitative NMR is a definitive analytical technique for purity assessment and concentration determination, offering direct traceability to the SI unit of mass. The selection of a suitable internal standard is the most critical decision in designing a robust qNMR experiment. This compound serves as an exemplary standard, providing a clean spectral window that minimizes interference and simplifies the accurate integration of analyte signals. By following the detailed protocol outlined in this note—with rigorous attention to weighing, relaxation delays, and data processing—researchers can achieve highly accurate, precise, and defensible quantitative results, ensuring the quality and integrity of their materials.
References
- Sigma-Aldrich. (2017, February 8).
- Nader Amin & Tim Claridge. (2017, November).
- Emery Pharma.
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
- ResolveMass Laboratories Inc.
- Acanthus Research. (2022, June 24).
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Agilent. (2011, April 8).
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Unknown.
- Wiley Online Library. (2025, August 7).
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia.
- Celanese.
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
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protocol for using n-Butyl Acetate-d12 in experiments
Application Notes & Protocols: n-Butyl Acetate-d12
A Technical Guide for High-Precision Quantitative Analysis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. The primary focus is its application as an internal standard in quantitative analytical workflows, specifically using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), provide detailed, validated protocols for sample and standard preparation, outline optimal instrumentation parameters, and present a clear methodology for data analysis. Additionally, this guide covers the essential physicochemical properties, safe handling procedures, and troubleshooting advice to ensure experimental success, accuracy, and reproducibility.
Introduction: The Rationale for Isotopic Labeling
In modern analytical science, particularly in regulated environments such as drug development and food safety, the demand for precision and accuracy in quantitative analysis is paramount. The internal standard method is a cornerstone of achieving this reliability, correcting for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical behavior throughout the analytical process.[1][2]
This compound, a deuterated analog of n-butyl acetate, serves as an exemplary internal standard for this purpose. By replacing all twelve hydrogen atoms with deuterium, the molecular weight is increased by twelve mass units without significantly altering its chemical properties such as polarity, boiling point, and chromatographic retention time.[3] This mass shift allows a mass spectrometer to easily differentiate the analyte from the internal standard, while their chemical similarities ensure they behave almost identically during extraction, derivatization, and injection.[4][5] This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is recognized as a definitive method for its high accuracy and ability to minimize errors from sample loss or matrix effects.[6][7][8]
This guide will focus on the practical application of this compound for the precise quantification of n-butyl acetate, a common solvent and flavor component found in a variety of products.[9][10]
Physicochemical Properties
Understanding the properties of both the analyte and its deuterated standard is critical for method development. The near-identical nature of their physical characteristics is the foundation of their utility in IDMS.
| Property | n-Butyl Acetate (Analyte) | This compound (Internal Standard) | Rationale for Use |
| Molecular Formula | C₆H₁₂O₂ | C₆D₁₂O₂ | Identical elemental composition (isotopes differ). |
| Molecular Weight | 116.16 g/mol [11][12] | 128.23 g/mol [3] | Sufficient mass difference for MS resolution. |
| Boiling Point | 126°C[11][13] | ~126°C | Ensures co-elution in GC. |
| Density | 0.88 g/mL at 20°C[11][13] | Slightly higher | Minimal impact on volumetric preparations. |
| Solubility in Water | 5.3 - 7 g/L at 20-25°C[10][11] | Similar | Identical behavior during aqueous extractions. |
| Log P (n-octanol/water) | 1.81 - 2.3[11] | Similar | Identical partitioning behavior in chromatography. |
Core Application: Quantitative Analysis by GC-MS
The primary application for this compound is the quantification of n-butyl acetate in complex matrices using the principle of Isotope Dilution Mass Spectrometry.
Principle of Isotope Dilution
IDMS is a method of internal standardization where a known amount of an isotopically labeled version of the analyte (the "spike") is added to the sample at the earliest possible stage of preparation.[6][14] The fundamental premise is that any loss of the analyte during sample processing and analysis will be accompanied by a proportional loss of the isotopically labeled standard.[4][5] The mass spectrometer does not measure the absolute signal of the analyte but rather the ratio of the native analyte to the labeled standard.[7] This ratio remains constant regardless of sample loss, leading to highly accurate and precise quantification.
Experimental Workflow
The following diagram outlines the logical flow of a typical quantitative experiment using this compound as an internal standard.
Caption: GC-MS quantitative workflow using an internal standard.
Detailed Protocol: Quantification of n-Butyl Acetate
This protocol is a self-validating system, incorporating calibration standards to ensure the accuracy of the measurements.
3.3.1 Materials and Reagents
-
n-Butyl Acetate (≥99.5% purity, GC grade)
-
This compound (Isotopic purity ≥98%)
-
Methanol or Carbon Disulfide (GC grade, as solvent)[15]
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
GC vials with caps
-
Vortex mixer
3.3.2 Preparation of Stock Solutions
-
Analyte Stock (AS - 1000 µg/mL): Accurately weigh 100 mg of n-butyl acetate. Quantitatively transfer to a 100 mL volumetric flask. Dilute to volume with the chosen solvent.
-
Internal Standard Stock (IS - 100 µg/mL): Accurately weigh 10 mg of this compound. Quantitatively transfer to a 100 mL volumetric flask. Dilute to volume with the chosen solvent.
-
Causality Note: The IS concentration is set to be within the expected range of the analyte in the final sample to ensure a robust area ratio.[1]
-
3.3.3 Preparation of Calibration Standards Prepare a series of calibration standards by spiking the Analyte Stock into the Internal Standard Stock. The goal is to keep the IS concentration constant while varying the analyte concentration.
| Calibrator | Vol. of AS (µL) | Vol. of IS Stock (µL) | Final Volume (mL) w/ Solvent | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 5 | 100 | 1 | 5 | 10 |
| CAL 2 | 10 | 100 | 1 | 10 | 10 |
| CAL 3 | 25 | 100 | 1 | 25 | 10 |
| CAL 4 | 50 | 100 | 1 | 50 | 10 |
| CAL 5 | 100 | 100 | 1 | 100 | 10 |
| CAL 6 | 200 | 100 | 1 | 200 | 10 |
3.3.4 Sample Preparation
-
Place 800 µL of the unknown sample (or a dilution thereof) into a GC vial.
-
Add exactly 100 µL of the Internal Standard Stock (100 µg/mL) to the vial.
-
Add 100 µL of solvent to bring the total volume to 1 mL.
-
Cap the vial and vortex for 30 seconds to ensure complete homogenization.
-
Trustworthiness Note: Adding the internal standard at the very beginning of the sample preparation process ensures it accounts for any variability or loss during subsequent extraction or dilution steps.[1]
-
3.3.5 Instrumentation Parameters (GC-MS) The following are typical starting parameters. Optimization may be required based on your specific instrument and matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures rapid volatilization. |
| Split Ratio | 20:1 | Prevents column overloading. |
| Column | DB-5ms, 30m x 0.25mm x 0.25µm (or equivalent) | Standard non-polar column suitable for volatile esters. |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 150°C | Provides good separation from solvent and other volatiles. |
| MS System | ||
| Ion Source Temp. | 230°C | Standard for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity. |
| SIM Ions | ||
| n-Butyl Acetate | m/z 116 (M⁺), 56, 43 | Quantifier and qualifiers for identity confirmation. |
| This compound | m/z 128 (M⁺), 62, 46 | Deuterated fragments corresponding to the analyte. |
3.3.6 Data Analysis
-
Integrate the peak areas for the quantifier ions of n-butyl acetate (m/z 116) and this compound (m/z 128) in all calibrators and samples.
-
For each calibrator, calculate the Response Ratio: (Area of Analyte / Area of IS).
-
Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Perform a linear regression on the calibration points. The R² value should be ≥0.995 for a valid calibration.
-
Calculate the Response Ratio for the unknown samples.
-
Determine the concentration of n-butyl acetate in the samples using the calibration curve equation: Conc. = (Sample Response Ratio - y-intercept) / slope.
Safety, Handling, and Storage
This compound should be handled with the same precautions as its non-deuterated counterpart.
-
Hazards: Flammable liquid and vapor.[11][12] May cause drowsiness or dizziness.[11][16] Repeated exposure may cause skin dryness or cracking.[17]
-
Handling: Work in a well-ventilated area or fume hood.[17] Keep away from heat, sparks, and open flames.[11][17] Ground/bond containers during transfer to prevent static discharge.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18] Protect from sunlight.[18]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[16][17]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Calibration Linearity (R² < 0.995) | - Pipetting errors.- Incorrect standard concentrations.- Detector saturation at high concentrations. | - Use calibrated pipettes and Class A glassware.- Prepare fresh standards.- Dilute high-concentration standards or increase split ratio. |
| High Variability in Results | - Inconsistent injection volume.- Incomplete sample homogenization.- IS not added at the beginning. | - Check autosampler syringe and maintenance records.- Ensure thorough vortexing after adding IS.- Revise protocol to add IS as the first step. |
| No/Low IS Signal | - Forgot to add IS.- Incorrect SIM ion monitored.- Co-eluting interference suppressing ionization. | - Re-prepare sample.- Verify MS method parameters.- Adjust GC temperature program to improve separation. |
| Crosstalk (Analyte signal in IS peak, or vice-versa) | - Low isotopic purity of the IS. | - Purchase IS with higher isotopic purity (≥98%).- Monitor qualifier ions to detect crosstalk. |
References
-
Scribd. Chemical Properties of n-Butyl Acetate. Available from: [Link]
-
RCI Labscan Limited. n-BUTYL ACETATE - SAFETY DATA SHEET. Available from: [Link]
-
Texas Commission on Environmental Quality. n-Butyl Acetate Development Support Document. (2014). Available from: [Link]
-
3D-basics. Safety Data Sheet: n-butyl acetate. (2023). Available from: [Link]
-
Chemical Worlds. n-Butyl acetate GC. Available from: [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid n-butyl ester. Available from: [Link]
-
Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. (2017). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 145705694, this compound. Available from: [Link]
-
ResearchGate. Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-butyl acetate. Available from: [Link]
-
Analytice. n-butyl acetate - WATER analysis. Available from: [Link]
-
ResearchGate. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2012). Available from: [Link]
-
Wikipedia. Isotope dilution. Available from: [Link]
-
MDPI. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Available from: [Link]
-
National Center for Biotechnology Information. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). Available from: [Link]
-
PubMed. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). Available from: [Link]
-
Centers for Disease Control and Prevention. ESTERS 1 1450. Available from: [Link]
-
ResearchGate. Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2010). Available from: [Link]
-
ResearchGate. GC/FID response for butyl acetate and hexyl acetate in a complex.... Available from: [Link]
-
YouTube. What Is Isotope Dilution Mass Spectrometry?. (2023). Available from: [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
LCGC International. When Should an Internal Standard be Used?. Available from: [Link]
-
Occupational Safety and Health Administration. n-Butyl Acetate, Isobutyl Acetate, sec-Butyl Acetate, tert-Butyl Acetate. Available from: [Link]
-
Royal Society of Chemistry. Isotope Dilution Mass Spectrometry. (2013). Available from: [Link]
-
National Center for Biotechnology Information. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. (2022). Available from: [Link]
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Application Note: n-Butyl Acetate-d12 as a High-Purity Tracer for Mechanistic and Kinetic Elucidation in Chemical Reactions
An In-Depth Technical Guide
Abstract
Stable isotope labeling is a powerful technique for tracing the fate of molecules and atoms through complex chemical and biological systems.[1][2] Deuterated compounds, in particular, offer a non-radioactive and highly effective means to probe reaction mechanisms, determine kinetic isotope effects, and quantify metabolic fluxes.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of n-Butyl Acetate-d12 (Perdeuterated n-Butyl Acetate) as a tracer. We will explore the fundamental principles, detailed experimental protocols for reaction monitoring, and the analytical techniques required for its detection and quantification, primarily focusing on its application in esterification reactions.
Introduction: The Power of Stable Isotope Tracers
In the intricate landscape of chemical synthesis and analysis, understanding the precise pathway of a reaction is paramount. Isotope labeling, the practice of replacing an atom in a molecule with one of its isotopes, serves as a fundamental tool for this purpose.[2][3] Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are particularly advantageous as they are non-radioactive, making them safe to handle without specialized radiological precautions.[5]
When a molecule is "labeled" with a stable isotope, it becomes a tracer. This tracer is chemically identical to its unlabeled counterpart in most respects, participating in reactions in the same way. However, its increased mass and distinct nuclear properties allow it to be distinguished and tracked by modern analytical instruments like mass spectrometers and NMR spectrometers.[1][6] This allows researchers to:
-
Elucidate Reaction Mechanisms: By tracking the position of the isotopic label from reactant to product, the exact bond-making and bond-breaking events can be determined.
-
Quantify Reaction Kinetics: The tracer can be used as an internal standard for highly accurate quantification of reaction conversion and rates.
-
Study Metabolic Pathways: In biological systems, stable isotope tracers illuminate the flow of metabolites through complex biochemical networks.[1]
This compound is an ideal tracer for studying reactions involving esters, such as transesterification, hydrolysis, and, most notably, Fischer-Speier esterification.[7][8] Its high level of deuteration provides a significant mass shift, making it easily distinguishable from its non-deuterated analog via mass spectrometry.
Physicochemical Properties of this compound
Understanding the properties of the tracer is critical for experimental design. This compound is a deuterated analog of n-Butyl Acetate, a widely used solvent in coatings, lacquers, and as a synthetic fruit flavoring.[8][9][10][11][12][13] The key difference is the replacement of all 12 hydrogen atoms with deuterium.
| Property | Value | Source |
| Chemical Formula | C₆D₁₂O₂ (or CD₃COOCD₂(CD₂)₂CD₃) | [14] |
| Molecular Weight | 128.23 g/mol | [14][15] |
| CAS Number | 1219799-38-8 | [14] |
| Appearance | Colorless Liquid | [10] |
| Isotopic Enrichment | Typically ≥98 atom % D | [14] |
| Boiling Point | ~126 °C (for unlabeled) | [10] |
| Density | ~0.88 g/cm³ (for unlabeled) | [10] |
Note: Physical properties like boiling point and density are very similar to the unlabeled compound.
Core Application: Elucidating Fischer-Speier Esterification
A primary application for this compound is in the study of the acid-catalyzed esterification of n-butanol with acetic acid.[7][8] This is a reversible reaction, and understanding its kinetics is crucial for optimizing industrial production.[8][16]
Reaction: CH₃COOH + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + H₂O
By introducing a known quantity of this compound as an internal standard at the start of the reaction, we can precisely monitor the formation of the unlabeled n-butyl acetate product over time.
Below is a diagram illustrating the general workflow for such a kinetic study.
Caption: Workflow for a kinetic study using this compound as an internal standard.
Analytical Methodologies for Detection and Quantification
The ability to distinguish the deuterated tracer from its natural analog is the cornerstone of its utility. The two primary techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for quantifying the tracer and its unlabeled counterparts.[17]
-
Causality: The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the column stationary phase. Since the physical properties of this compound are nearly identical to n-Butyl Acetate, they will elute at very similar retention times. The mass spectrometer then detects the molecules. The 12-dalton mass difference (128.23 vs. 116.16 g/mol ) provides a clear and unambiguous signal to differentiate the tracer from the product.[10][15]
-
Self-Validation: By creating a calibration curve of known concentrations of unlabeled n-butyl acetate spiked with a fixed amount of this compound, the quantification becomes a self-validating system. The ratio of the peak areas of the analyte to the internal standard is used for quantification, which corrects for variations in injection volume and instrument response.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is superior for quantification, NMR is invaluable for structural confirmation and for identifying the specific sites of isotopic labeling.[17][18]
-
¹H NMR: In a standard proton NMR spectrum, signals arise from hydrogen-1 nuclei.[18] Since this compound has deuterium atoms in place of protons, it will be "silent" in the ¹H NMR spectrum, except for a very small residual peak from any isotopic impurity.[19] This allows for a clear background to observe the emergence of proton signals from the unlabeled product.[20][21][22]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterated positions. This is a powerful way to confirm the structure of the tracer and to ensure the deuterium atoms have not exchanged with protons during the reaction, which is unlikely under typical esterification conditions but important to verify.[23]
The diagram below shows the logical relationship between the tracer's properties and the chosen analytical methods.
Sources
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- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise with n-Butyl Acetate-d12
Welcome to the Technical Support Center for n-Butyl Acetate-d12. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you effectively utilize this compound to improve the signal-to-noise ratio in your analytical experiments. As Senior Application Scientists, we have synthesized our expertise to provide you with a practical and scientifically grounded resource.
Introduction to this compound in High-Sensitivity Analysis
This compound (C₆D₁₂O₂) is the deuterated form of n-butyl acetate, a versatile solvent known for its moderate polarity and excellent solvency for a wide range of nonpolar compounds, polymers, resins, and oils.[1][2] In sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the replacement of protons with deuterium atoms makes this compound a valuable tool for enhancing the signal-to-noise (S/N) ratio. This is achieved by either minimizing solvent-derived background signals or by serving as a stable internal standard for quantification.[3]
This guide will explore the practical applications of this compound, with a focus on troubleshooting common issues and providing clear, actionable protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when considering or using this compound in their work.
Q1: Why should I choose this compound as a solvent for my NMR experiments over more common deuterated solvents like Chloroform-d or DMSO-d6?
A1: The choice of a deuterated solvent is critical and depends on the specific properties of your analyte. This compound is an excellent choice for:
-
Nonpolar and Moderately Polar Analytes: Its chemical structure provides good solubility for a wide range of nonpolar to moderately polar compounds, including many small molecules, natural products, and polymers that may have limited solubility in highly polar or nonpolar solvents.[1]
-
Reduced Signal Overlap: The residual proton signals of this compound will appear at different chemical shifts compared to more common solvents, which can be advantageous if your analyte has signals in the regions typically obscured by residual CDCl₃ or DMSO-d6.
-
Higher Boiling Point: With a boiling point of approximately 126°C, this compound is suitable for variable temperature NMR studies that require elevated temperatures to study dynamic processes or improve the solubility of difficult analytes.[4]
Q2: What is the primary function of this compound in improving the signal-to-noise ratio in ¹H NMR?
A2: In ¹H NMR, the solvent is present in much higher concentrations than the analyte. If a protonated solvent were used, its overwhelming signal would obscure the signals from the sample. By using this compound, where the protons are replaced with deuterium, the solvent becomes "invisible" in the ¹H NMR spectrum, thus drastically reducing the background noise and allowing for the clear detection of the analyte's signals.[5]
Q3: Can this compound be used as an internal standard in mass spectrometry? If so, what are the advantages?
A3: Yes, this compound is an excellent internal standard for GC-MS or LC-MS analysis of n-butyl acetate and structurally similar compounds. The key advantages of using a deuterated internal standard are:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to its non-deuterated analog. This means it will behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[3]
-
Distinct Mass-to-Charge Ratio: Due to the mass difference between deuterium and hydrogen, this compound can be easily distinguished from the non-deuterated analyte by the mass spectrometer. This allows for accurate quantification of the target analyte.
Q4: What level of isotopic purity should I look for in this compound, and how does it affect my results?
A4: For most applications, an isotopic purity of 98 atom % D or higher is recommended.[6] The isotopic purity directly impacts the intensity of the residual proton signals in your NMR spectrum. Higher isotopic enrichment means lower residual proton signals, resulting in a cleaner baseline and a better signal-to-noise ratio. For quantitative NMR (qNMR) or very dilute samples, higher isotopic purity (e.g., >99.5 atom % D) is often necessary.
Troubleshooting Guide
This section provides solutions to common problems you may encounter when using this compound.
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | 1. Insufficient Analyte Concentration: The amount of your compound is too low. 2. Poor Shimming: Inhomogeneity in the magnetic field broadens signals. 3. Suboptimal Acquisition Parameters: Number of scans, pulse width, or relaxation delay may not be optimized. | 1. Increase the concentration of your analyte if possible. For ¹³C NMR, 50-100 mg of sample is typical.[7] 2. Re-shim the spectrometer. Ensure your sample is free of solid particles by filtering it into the NMR tube.[8] 3. Increase the number of scans. For a better S/N ratio, a four-fold increase in the number of scans is needed to double the signal intensity. Optimize the pulse width and relaxation delay for your specific sample. |
| Unexpected Peaks in the Spectrum | 1. Residual Solvent Peaks: Incomplete deuteration of the this compound. 2. Water Peak: Presence of water in the solvent or sample. 3. Impurities in the Solvent: Contaminants from the synthesis of this compound. | 1. Consult a reference table for the chemical shifts of residual n-Butyl Acetate.[9] 2. The water peak in nonpolar solvents can be variable.[10] To confirm a water peak, add a drop of D₂O, shake the tube, and re-acquire the spectrum; the water peak should shift or broaden. 3. Check the Certificate of Analysis (CoA) for your batch of this compound to identify potential impurities. |
| Broad or Distorted Peaks | 1. High Viscosity: The sample solution is too viscous. 2. Paramagnetic Impurities: Presence of metal ions in the sample. 3. Poor Shimming: Inhomogeneous magnetic field. | 1. If your sample is a polymer or a viscous liquid, consider acquiring the spectrum at a higher temperature to reduce viscosity.[11] this compound's high boiling point makes it suitable for this. 2. Treat your sample with a chelating agent or pass it through a small plug of silica gel or celite to remove paramagnetic impurities. 3. Re-shim the spectrometer carefully. Ensure the sample is homogeneous and free of air bubbles.[11] |
| Difficulty Locking on the Deuterium Signal | 1. Insufficient Deuterated Solvent: The volume of this compound is too low. 2. Incorrect Lock Parameters: The spectrometer's lock phase or power may be mis-set. | 1. Ensure the solvent height in the NMR tube is at least 4.5 cm.[8] 2. Manually adjust the lock phase and power. If the issue persists, consult your instrument's manual or a facility manager. |
Mass Spectrometry Troubleshooting (Using this compound as an Internal Standard)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility of Analyte/Internal Standard Ratio | 1. Inconsistent Internal Standard Spiking: The amount of this compound added varies between samples. 2. Sample Matrix Effects: Co-eluting compounds are suppressing or enhancing the ionization of the analyte and internal standard differently. 3. Analyte or Internal Standard Degradation: Instability during sample preparation or storage. | 1. Use a calibrated micropipette or an automated liquid handler for precise and consistent spiking of the internal standard. 2. Optimize the chromatographic separation to resolve the analyte and internal standard from interfering matrix components. While deuterated internal standards are excellent at compensating for matrix effects, severe suppression can still be problematic.[3] 3. Investigate the stability of both the analyte and this compound under your experimental conditions. |
| No or Low Signal for the Internal Standard | 1. Incorrect Mass Spectrometer Settings: The instrument is not set to monitor the correct m/z for this compound. 2. Degradation of the Internal Standard: The this compound may have degraded. 3. Ion Source Contamination: A dirty ion source can lead to poor sensitivity. | 1. Verify the mass spectrometer is set to monitor the correct parent and fragment ions for this compound. The molecular weight of this compound is approximately 128.23 g/mol .[12] 2. Check the purity and integrity of your this compound stock solution. 3. Clean the ion source according to the manufacturer's recommendations. |
| Crosstalk Between Analyte and Internal Standard Channels | 1. Isotopic Impurities: The non-deuterated analyte may contain some naturally occurring heavy isotopes that contribute to the internal standard's signal, or the deuterated standard may contain some non-deuterated species. | 1. Check the isotopic purity of your this compound from the CoA. If significant, you may need to correct for this in your calculations or choose different mass transitions to monitor. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy using this compound
This protocol provides a general guideline for preparing a sample for NMR analysis using this compound as the solvent.
Materials:
-
Analyte of interest (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
This compound (isotopic purity ≥ 98 atom % D)[6]
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool
Procedure:
-
Weigh the Analyte: Accurately weigh the desired amount of your analyte into a clean, dry vial.
-
Dissolve the Analyte: Add approximately 0.6 mL of this compound to the vial. Gently swirl or vortex to dissolve the analyte completely. If the sample is viscous or difficult to dissolve, gentle warming may be applied.[11]
-
Filter the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution through the pipette into the NMR tube to remove any particulate matter.[8]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Data Acquisition: Insert the sample into the spectrometer and proceed with locking, shimming, and data acquisition as per your instrument's standard operating procedures.
Protocol 2: Using this compound as an Internal Standard for GC-MS Quantification
This protocol outlines the steps for using this compound as an internal standard for the quantification of n-butyl acetate in a sample matrix.
Materials:
-
Sample containing n-butyl acetate
-
This compound stock solution of known concentration
-
Calibration standards of n-butyl acetate
-
Appropriate extraction solvent (e.g., hexane, ethyl acetate)
-
GC-MS system
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of calibration standards of n-butyl acetate at different concentrations in the extraction solvent.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard stock solution.
-
-
Prepare the Sample:
-
To a known volume or weight of your sample, add the same fixed amount of the this compound internal standard stock solution as used for the calibration standards.
-
Perform your sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
GC-MS Analysis:
-
Analyze the prepared calibration standards and sample extracts by GC-MS.
-
Set the mass spectrometer to monitor at least one characteristic ion for both n-butyl acetate and this compound.
-
-
Data Analysis:
-
For each injection, calculate the ratio of the peak area of the analyte (n-butyl acetate) to the peak area of the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of n-butyl acetate in your sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Signal-to-Noise in NMR
Caption: A decision tree for troubleshooting poor signal-to-noise in NMR experiments.
Diagram 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: A workflow for quantitative analysis using a deuterated internal standard like this compound.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Wikipedia. (2023, December 14). Butyl acetate. In Wikipedia. Retrieved from [Link]
-
GJ Chemical. (2024, September 3). N-Butyl Acetate: The Essential Solvent for Coatings, Adhesives, and More. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- PubMed. (2007). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector.
- ResearchGate. (2015).
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Dow. (n.d.). n-Butyl Acetate. Retrieved from [Link]
-
ResearchGate. (2017). NMR of a viscous material?. Retrieved from [Link]
- Unc, A., & Unc, A. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4034–4051.
-
ResearchGate. (2017). How to remove residual peaks of solvent from NMR?. Retrieved from [Link]
-
Ottokemi. (n.d.). Butyl acetate, 99%, COA, Certificate of Analysis, 123-86-4, B 2283. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube. [Link]
- Fan, T. W.-M., & Lane, A. N. (2016). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 6(1), 8.
-
Dow. (n.d.). Butyl Acetate, Urethane Grade. Retrieved from [Link]
- Kind, T., & Fiehn, O. (2010). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, Chapter 30, Unit 30.4.
- Scientific Committee on Occupational Exposure Limits. (2017).
-
INCHEM. (n.d.). ICSC 0399 - n-BUTYL ACETATE. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2001).
-
University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. Retrieved from [Link]
- ITB. (2021).
- The Royal Society of Chemistry. (2019). Continuous flow esterifications harnessing vibrational-coupled thin film fluidics. Reaction Chemistry & Engineering, 4(10), 1774-1779.
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common experimental errors with n-Butyl Acetate-d12
Welcome to the technical support center for n-Butyl Acetate-d12. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when using this deuterated internal standard. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and properties of this compound.
Q1: How should this compound be properly stored? A: this compound should be stored at room temperature in a tightly sealed container, preferably the one it was supplied in.[1] It is a flammable liquid, so it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3] The storage area should be cool, dry, and well-ventilated.[2][3] To prevent degradation from reactive substances, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[4][5]
Q2: What is the expected stability and shelf-life of this compound? A: The compound is stable if stored under the recommended conditions.[1][3] Suppliers typically recommend re-analyzing the material for chemical purity after three years to ensure it still meets the required specifications for your experiments.[1]
Q3: What are the primary safety hazards associated with this compound? A: The primary hazards are its flammability and the potential for its vapors to form explosive mixtures with air.[2][3] Inhalation of high concentrations of vapors can cause drowsiness or dizziness.[2][6] As with any chemical, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated area or a fume hood.
Q4: What is the typical isotopic enrichment of commercially available this compound? A: High-quality this compound typically has an isotopic enrichment of 98 atom % D or higher.[1] However, it is crucial to always consult the Certificate of Analysis (CoA) for the specific lot you are using, as this value is critical for accurate quantitative analysis.
Troubleshooting Guide: Navigating Experimental Challenges
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Purity, Contamination, and Stability Issues
Q1: I see unexpected peaks in my ¹H NMR spectrum. What are the likely sources? A: Unidentified peaks in a ¹H NMR spectrum when using a deuterated standard are common and can arise from several sources:
-
Residual Protiated Species: The most common "impurity" is the residual, non-deuterated n-Butyl Acetate. Given a typical isotopic enrichment of 98%, a small amount of the protiated analog will be present.
-
Contamination from Lab Equipment: Solvents and reagents used in sample preparation can introduce contaminants. Common culprits include acetone, ethyl acetate, and methanol from glassware that was not properly dried.[7]
-
H/D Exchange: Although less common for this molecule, if the sample is exposed to acidic or basic conditions, or significant moisture, back-exchange of deuterium for protons can occur over time.[8]
-
Degradation Products: Esters can undergo hydrolysis back to their parent alcohol (n-Butanol-d11) and carboxylic acid (Acetic Acid-d1) if exposed to moisture and catalytic amounts of acid or base.[4]
Table 1: Potential Impurities and their Approximate ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton Signal | Approximate Chemical Shift (ppm) |
|---|---|---|
| Acetone | CH₃ | 2.17 |
| Ethyl Acetate | O-CH₂-CH₃ | 4.12 (q), 1.26 (t) |
| Methanol | OH, CH₃ | Variable, ~3.49 |
| n-Butyl Acetate (protiated) | O-CH₂, CH₃CO | ~4.06 (t), ~2.05 (s) |
| Water | H₂O | ~1.56 |
Note: Chemical shifts can vary based on solvent and sample concentration.
Q2: My GC-MS analysis shows a peak corresponding to unlabeled n-Butyl Acetate. Is my standard contaminated? A: This is a critical observation, especially in quantitative assays. There are two primary causes:
-
Inherent Impurity: The most probable cause is the presence of the unlabeled (h12) compound as an inherent impurity within the deuterated standard itself. This is a known issue with isotopically labeled standards and can lead to an overestimation of the analyte.[9] Always check the CoA for the specified level of the unlabeled species.
-
System Contamination: Contamination can be introduced from various points in the analytical workflow. A common but often overlooked source is the absorption of volatile organic compounds from the laboratory air onto the outer surface of the GC syringe needle, which then gets injected along with your sample.[10][11]
Workflow for Investigating an Unknown NMR Peak
Caption: A decision tree for systematic identification of unknown signals in a ¹H NMR spectrum.
Quantitative Analysis Errors
Q1: My quantitative results are highly variable and show poor reproducibility. What could be the cause? A: Variability in quantification when using this compound as an internal standard (IS) can be traced to several factors.
-
Volatility: N-Butyl Acetate is a volatile compound. Inconsistent sample handling, such as leaving vials open or having significant headspace in the vial, can lead to evaporative losses of the IS, causing artificially high calculated concentrations of your analyte. Ensure vials are sealed immediately and kept cool.
-
Differential Instrument Response: While deuterated standards are chosen because they behave similarly to the analyte, they do not always have an identical response factor in a mass spectrometer.[12] It is incorrect to assume a 1:1 response ratio. A full calibration curve with multiple points is always necessary to accurately determine the relative response.
-
Matrix Effects: Although a co-eluting deuterated IS is the best tool to compensate for matrix effects, severe ion suppression or enhancement in complex samples can still impact accuracy.[13] Ensure your sample preparation is robust enough to remove the majority of interfering matrix components.
-
Purity of the Standard: As mentioned, the presence of an unlabeled version of the analyte in the deuterated IS will directly lead to inaccurate quantification.[9] The contribution of the unlabeled impurity in the IS to the analyte signal must be mathematically corrected for, especially at low analyte concentrations.
Q2: The GC retention time for this compound is slightly shorter than for unlabeled n-Butyl Acetate. Is this a problem? A: No, this is a well-documented chromatographic phenomenon. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on many common GC columns (e.g., those with non-polar stationary phases).[12] This is due to the slightly weaker intermolecular (van der Waals) interactions of C-D bonds compared to C-H bonds. This should not be a problem as long as the chromatography is sufficient to resolve both peaks if necessary and the mass spectrometer can distinguish them by mass.
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for minimizing error.
Protocol 1: Recommended Handling and Sample Preparation for GC-MS
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Preparation: Use only high-purity, HPLC or MS-grade solvents for all dilutions.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, ethyl acetate). Work quickly to minimize evaporation.
-
Sample Spiking: Add a precise and consistent volume of the IS stock solution to all calibration standards, quality controls, and unknown samples.
-
Vial Sealing: Immediately after adding all components, cap the autosampler vial with a high-quality septum and crimp it securely. Minimize headspace in the vial where possible.
-
Storage: Store prepared samples in a cooled autosampler tray (e.g., 4-10 °C) to reduce volatilization prior to injection.
General Workflow for Quantitative Analysis
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- 3. carlroth.com [carlroth.com]
- 4. BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 6. researchgate.net [researchgate.net]
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- 10. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 13. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to a Robust Analytical Method Validation: The n-Butyl Acetate-d12 Advantage
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical procedure is the cornerstone of this integrity, demonstrating that a method is suitable for its intended purpose.[1][2] This guide provides an in-depth, technical comparison of analytical method validation for a volatile organic compound, n-Butyl Acetate, with a critical focus on the transformative impact of using a deuterated internal standard, n-Butyl Acetate-d12.
The objective is not merely to present protocols but to illuminate the underlying scientific principles that justify the use of stable isotope-labeled internal standards in achieving unparalleled accuracy and precision. This guide will navigate through the core validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering both theoretical rationale and practical, data-driven comparisons.[3][4]
The Analytical Challenge: Quantifying Volatile Compounds
n-Butyl acetate is a common solvent used in the pharmaceutical industry, and its residual levels in final products must be strictly controlled.[5][6] Its volatile nature, however, presents significant challenges for quantitative analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS).[7] Sample preparation, injection variability, and matrix effects can all introduce errors that compromise the reliability of the results.[8]
Matrix effects , in particular, are a notorious source of analytical inaccuracy.[9] These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to erroneous quantification.[10][11]
The Gold Standard Solution: Stable Isotope-Labeled Internal Standards
To counteract these challenges, the use of a stable isotope-labeled (SIL) internal standard is the universally recognized best practice, especially in mass spectrometry-based assays.[12] A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., replacing hydrogen with deuterium).[13]
For n-Butyl Acetate, the ideal internal standard is This compound . This molecule is chemically identical to n-Butyl Acetate but has a higher molecular weight due to the deuterium atoms.
The core principle behind its efficacy is that the SIL internal standard behaves virtually identically to the native analyte throughout the entire analytical process—from extraction and sample handling to chromatographic separation and ionization.[14] By adding a known amount of this compound to every sample and standard at the beginning of the workflow, it experiences the same losses and matrix effects as the target analyte.[15] The final measurement is a ratio of the analyte's signal to the internal standard's signal, which effectively cancels out most sources of analytical variability.[16]
Head-to-Head Comparison: Validation Parameters with and without this compound
This section will compare the performance of two analytical methods for n-Butyl Acetate:
-
Method A: An external standard method (without an internal standard).
-
Method B: An internal standard method using this compound.
The validation will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[17]
Specificity / Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[18][19]
-
Experimental Protocol:
-
Analyze a blank matrix sample (e.g., drug product excipients dissolved in a suitable solvent).
-
Analyze a sample of the blank matrix spiked with n-Butyl Acetate and this compound.
-
Analyze a sample containing potential interfering substances.
-
-
Performance Comparison:
-
Method A (External Standard): In GC-MS, selectivity is generally high. However, an interfering peak from the matrix that co-elutes with n-Butyl Acetate could artificially inflate its signal.
-
Method B (Internal Standard): The use of a mass spectrometer allows for the monitoring of specific mass-to-charge (m/z) ratios for both n-Butyl Acetate and this compound. This makes the method highly specific. Any co-eluting interference is unlikely to have the same m/z as the analyte and the internal standard.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[1] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of n-Butyl Acetate. A minimum of five concentration levels is recommended.[17]
-
For Method B, add a constant, known amount of this compound to each standard.
-
Analyze the standards and plot the response (peak area for Method A; ratio of analyte peak area to internal standard peak area for Method B) versus concentration.
-
Perform a linear regression analysis and evaluate the correlation coefficient (r²) or coefficient of determination (R²).
-
-
Data Presentation: Linearity Comparison
| Parameter | Method A (External Standard) | Method B (Internal Standard with this compound) | Acceptance Criteria |
| Range | 1 - 20 µg/mL | 1 - 20 µg/mL | As per application |
| Correlation Coefficient (r²) | 0.995 | > 0.999 | ≥ 0.99 |
-
Causality Behind the Results: Method B consistently yields a higher correlation coefficient because the ratio of analyte to internal standard corrects for minor inconsistencies in injection volume and instrument response, which can affect the linearity of the external standard method.[13]
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.[18]
-
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the analytical range.
-
For Method B, spike these samples with this compound.
-
Analyze multiple replicates (e.g., n=5) of each QC sample.
-
Calculate the percent recovery for each sample.
-
-
Data Presentation: Accuracy Comparison
| QC Level | Method A (External Standard) % Recovery (Mean ± SD) | Method B (Internal Standard) % Recovery (Mean ± SD) | Acceptance Criteria |
| Low QC (2 µg/mL) | 88.5 ± 5.2% | 101.2 ± 2.1% | 80 - 120% (for bioanalysis) |
| Mid QC (10 µg/mL) | 110.3 ± 4.8% | 99.5 ± 1.8% | 85 - 115% is common for pharma |
| High QC (18 µg/mL) | 114.8 ± 6.1% | 102.3 ± 1.5% |
-
Causality Behind the Results: The significant improvement in accuracy with Method B is a direct result of the internal standard's ability to compensate for matrix effects and variability in sample preparation.[20] If a portion of the sample is lost during an extraction step, an equal portion of the internal standard is also lost, leaving the ratio unchanged and the final calculated concentration accurate.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Experimental Protocol:
-
Repeatability: Analyze replicates (e.g., n=6) of the low and high QC samples on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for each set of replicates.
-
-
Data Presentation: Precision Comparison
| QC Level | Method A (External Standard) %RSD | Method B (Internal Standard) %RSD | Acceptance Criteria |
| Repeatability (Low QC) | 8.5% | 2.5% | < 15% (for bioanalysis) |
| Repeatability (High QC) | 6.9% | 1.9% | < 2% is often the goal for drug product assay |
| Intermediate Precision (Low QC) | 12.3% | 3.1% | |
| Intermediate Precision (High QC) | 10.8% | 2.4% |
-
Causality Behind the Results: The dramatic improvement in precision is the most compelling argument for using a SIL internal standard.[21] Random errors from sample injection, temperature fluctuations in the GC inlet, and subtle changes in detector response are effectively normalized by the constant presence of this compound, leading to much tighter control over the results.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17] This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate, injection volume).
-
Perform analyses while making small, deliberate changes to these parameters (e.g., ±2°C/min for ramp rate).
-
Evaluate the impact on the results.
-
-
Performance Comparison:
-
Method A (External Standard): Small changes in parameters like injection volume or flow rate can lead to proportional changes in the analyte peak area, showing a lack of robustness.
-
Method B (Internal Standard): The method is inherently more robust. A small change in injection volume affects both the analyte and the internal standard equally, resulting in a stable peak area ratio and consistent quantitative results.
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Diagram 1: Comparative Analytical Workflow
Caption: Workflow comparison of external vs. internal standard methods.
Diagram 2: The Principle of Internal Standard Correction
Caption: How this compound corrects for analytical variability.
Conclusion and Recommendation
The experimental data and underlying scientific principles unequivocally demonstrate the superiority of using this compound as an internal standard for the quantitative analysis of n-Butyl Acetate. While an external standard method may appear simpler, it is fraught with potential inaccuracies and imprecision arising from sample preparation, injection variability, and matrix effects.
The use of a stable isotope-labeled internal standard like this compound transforms the analytical method into a self-correcting system. It significantly enhances accuracy, precision, linearity, and robustness, ensuring that the generated data is reliable, reproducible, and defensible. For any application where data integrity is critical, particularly in regulated environments like pharmaceutical development and manufacturing, the adoption of a SIL internal standard method is not just a recommendation—it is a scientific necessity.
References
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: Chromatography Online URL: [Link]
-
Title: n-Butyl Acetate | ACS Reagent Chemicals Source: ACS Publications URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: ResearchGate URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods Source: LCGC North America URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: GC/FID response for butyl acetate and hexyl acetate in a complex... Source: ResearchGate URL: [Link]
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL: [Link]
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Title: Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Source: Elabscience URL: [Link]
-
Title: Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis Source: Chromatography Today URL: [Link]
-
Title: n-Butyl Acetate GC Source: Chemical Worlds URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: LGC Standards URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions Source: Welch Materials, Inc. URL: [Link]
-
Title: n-butyl acetate - WATER analysis Source: Analytice URL: [Link]
-
Title: "Stable Labeled Isotopes as Internal Standards: A Critical Review" Source: ResearchGate URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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- 4. resolvemass.ca [resolvemass.ca]
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- 6. chemicalworlds.com [chemicalworlds.com]
- 7. n-butyl acetate - WATER analysis - Analytice [analytice.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. welch-us.com [welch-us.com]
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- 21. resolvemass.ca [resolvemass.ca]
A Guide to the Rigorous Certification of n-Butyl Acetate-d12 as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the axiom 'a measurement is only as good as its reference' holds paramount importance. For professionals in pharmaceutical development, environmental analysis, and quality control, the accuracy and reliability of analytical data are non-negotiable. This guide provides an in-depth exploration of the certification process for n-Butyl Acetate-d12, a crucial deuterated internal standard. We will dissect the multi-faceted analytical methodologies employed, compare its performance against alternatives, and provide the technical rationale behind the rigorous protocols that underpin its status as a Certified Reference Material (CRM).
The Imperative for Certified Reference Materials in Modern Analytics
n-Butyl acetate is a widely utilized organic solvent in the manufacturing of coatings, inks, and pharmaceuticals.[1][2] Its presence and concentration are often critical quality attributes that require precise measurement. In many modern analytical techniques, particularly those involving mass spectrometry, an internal standard is used to improve the accuracy and precision of quantification. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the instrument. This is where this compound excels.
Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are the gold standard for mass spectrometry-based quantification.[3] They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample preparation and chromatographic separation. However, their increased mass allows them to be separately detected by a mass spectrometer. This co-elution and mass differentiation enable the correction for variations in sample extraction, injection volume, and matrix effects, which can suppress or enhance the analyte signal.[4][5]
To serve this critical role, the reference material itself must be of the highest quality, with its identity, purity, and isotopic enrichment rigorously characterized and certified. This certification process is governed by international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[6][7][8] This ensures that the certified values are accurate, traceable to the International System of Units (SI), and accompanied by a statement of uncertainty.[7][9]
A Multi-Pronged Approach to the Certification of this compound
The certification of a reference material like this compound is not a single measurement but a comprehensive evaluation using multiple, independent analytical techniques. This orthogonal approach ensures the reliability of the certified values.
Workflow for Certification of this compound
Caption: A flowchart illustrating the comprehensive workflow for the certification of this compound as a CRM.
Purity Determination: A Cornerstone of Certification
The chemical purity of the reference material is a critical parameter. It is typically determined by a "mass balance" approach, where the main component is assayed by one or more techniques, and separate methods are used to quantify impurities like water, residual solvents, and non-volatile substances.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is an ideal technique for separating volatile compounds like n-Butyl Acetate from any related impurities. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it an excellent choice for purity assessment. Purity is often determined by area percent, assuming all impurities have a similar response factor to the main component.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a powerful primary ratio method for the certification of organic reference materials.[10][11] Unlike chromatographic techniques that require a highly pure standard of the same compound for calibration, qNMR allows for the direct quantification of a substance against a certified internal standard of a different compound.[11] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei (protons, in the case of ¹H-qNMR).[11] By accurately weighing the this compound and a certified qNMR standard (e.g., maleic acid) into the same vial, the purity of the this compound can be calculated with high precision and direct traceability to SI units.[12]
-
Karl Fischer Titration: This is the gold standard method for the selective determination of water content, a common impurity in organic solvents.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the amount of non-volatile impurities by measuring the change in mass of the sample as it is heated.
Isotopic Enrichment: Defining the Deuteration Level
For a deuterated standard, it is crucial to determine the extent of deuterium incorporation. This is referred to as isotopic enrichment. It's important to distinguish between "isotopic enrichment" and "species abundance". Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total population of molecules that have a specific isotopic composition (e.g., d12, d11, d10, etc.).
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are used to determine the isotopic enrichment.[13] By analyzing the mass spectrum of the compound, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be measured, allowing for the calculation of the overall isotopic purity.[13][14]
Identity Confirmation
A suite of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the this compound, ensuring that the correct molecule has been synthesized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): While ¹H NMR is used quantitatively, its primary qualitative function is to provide information about the structure of a molecule. In the case of this compound, the absence of signals in the regions where protons would normally appear confirms successful deuteration. ¹³C NMR provides a map of the carbon skeleton of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint, showing the characteristic vibrational frequencies of the chemical bonds within the molecule, such as the C=O stretch of the ester group.
Comparative Analysis: The Superiority of Certified this compound
The primary application of this compound is as an internal standard for the quantification of n-Butyl Acetate. Let's compare its performance to other potential alternatives.
| Feature | Certified this compound | Non-Deuterated n-Butyl Acetate (as external standard) | Other Structurally Different Internal Standard |
| Co-elution | Yes, nearly identical retention time. | N/A | No, different retention time. |
| Matrix Effect Compensation | Excellent. Experiences the same ionization suppression/enhancement as the analyte.[4] | Poor. Does not account for matrix effects in the sample containing the analyte. | Partial. May not fully compensate for matrix effects if it elutes at a different time. |
| Traceability & Uncertainty | High. Certified purity and isotopic enrichment with a stated uncertainty. | Variable. Purity may not be certified or traceable. | Variable. Purity may not be certified or traceable. |
| Regulatory Compliance | High. Use of a stable isotope-labeled internal standard is considered best practice by regulatory agencies.[15] | Low. External standard calibration is more susceptible to errors. | Moderate. Better than external standard, but not as robust as a deuterated analog. |
| Cost | Higher | Lower | Variable |
The Power of a Deuterated Internal Standard in LC-MS
Caption: Diagram illustrating how a deuterated internal standard corrects for variability in LC-MS analysis.
Detailed Experimental Protocols
To ensure transparency and scientific rigor, below are outlines of key experimental protocols used in the certification process.
Protocol 1: Purity Determination by GC-FID
-
Instrument: Gas chromatograph with a flame ionization detector.
-
Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: An optimized temperature gradient to ensure separation of the n-Butyl Acetate peak from any potential impurities.
-
Injection: A small, precise volume (e.g., 1 µL) of the neat material is injected.
-
Data Analysis: The area of each peak is integrated. The purity is calculated as the area of the main n-Butyl Acetate peak divided by the total area of all peaks, expressed as a percentage. Multiple injections are performed to ensure repeatability.
Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)
-
Standard Preparation: A certified qNMR reference standard (e.g., NIST SRM 350b Benzoic Acid) is accurately weighed on a calibrated microbalance to a precision of ±0.001 mg.
-
Sample Preparation: The this compound is accurately weighed into the same vial as the reference standard.
-
Dissolution: The mixture is dissolved in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or standard peaks.
-
NMR Acquisition: The ¹H-NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz). Critical acquisition parameters, such as a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons being quantified), are optimized to ensure full signal relaxation and accurate integration.
-
Data Processing: The spectrum is processed, and specific, well-resolved peaks for both the this compound (residual protons) and the reference standard are integrated.
-
Calculation: The purity (P) of the this compound is calculated using the following equation:
P = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the certified standard
-
Principle of Quantitative NMR (qNMR)
Caption: A diagram showing the principle of purity determination using quantitative NMR (qNMR).
Conclusion
The certification of this compound as a reference material is a meticulous process that relies on a foundation of orthogonal analytical testing and adherence to international standards like ISO 17034.[6] The resulting Certified Reference Material provides researchers and scientists with a high degree of confidence in their analytical measurements. By using a well-characterized, certified deuterated internal standard, laboratories can significantly improve the accuracy, precision, and robustness of their analytical methods, ensuring data integrity and compliance with regulatory expectations.[15] This ultimately leads to more reliable results in drug development, quality control, and scientific research.
References
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OSHA. (n.d.). BUTYL ACETATES (n-, sec-, iso-, and tert-). Occupational Safety and Health Administration. Retrieved from [Link]
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NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. National Association of Testing Authorities, Australia. Retrieved from [Link]
- Google Patents. (n.d.). JP4259815B2 - Method for producing high purity butyl acetate.
-
Yadav, M., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(3), 374-383. Royal Society of Chemistry. Retrieved from [Link]
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IAEA. (2003). Development and use of reference materials and quality control materials. International Atomic Energy Agency. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Separation Science. (2023). Certified reference materials for quantitative NMR. Retrieved from [Link]
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Silver-Fern. (n.d.). n-Butyl Acetate: A High-Performance Solvent and Fragrance for Chemical and Consumer Industries. Retrieved from [Link]
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ResearchGate. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2000). Reference Materials in Analytical Chemistry: A Guide for Selection and Use. Retrieved from [Link]
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Loba Chemie. (n.d.). n-BUTYL ACETATE. Retrieved from [Link]
-
ISO Update. (n.d.). ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from [Link]
-
PJLA. (2021). ISO 17034:2016 General requirements for the competence of reference material producers. Perry Johnson Laboratory Accreditation, Inc. Retrieved from [Link]
-
Biosolve Shop. (n.d.). n-Butyl acetate GC Reference Standard. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
ASTM International. (1983). Standard Specification for n-BUTYL ACETATE (98 % GRADE). Retrieved from [Link]
-
NIST. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. National Institute of Standards and Technology. Retrieved from [Link]
-
AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Retrieved from [Link]
-
European Accreditation. (2003). EA - 4/14 - The Selection and Use of Reference Materials. Retrieved from [Link]
-
NIOSH. (1994). ESTERS 1 1450. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Cognidox. (n.d.). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]
-
NIH. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Retrieved from [Link]
-
ANAB. (n.d.). ISO 17034 Reference Material Producer (RMP) Accreditation. ANSI National Accreditation Board. Retrieved from [Link]
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Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]
-
ResearchGate. (2020). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]
-
qNMR Exchange. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
JCTLM. (n.d.). Examples of reference materials. Joint Committee for Traceability in Laboratory Medicine. Retrieved from [Link]
-
NIST. (2021). Certificate - Standard Reference Material 2806d. National Institute of Standards and Technology. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method 1450 - Esters I. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of n-Butyl Acetate-d12 Analysis
In the landscape of pharmaceutical development and scientific research, the purity and precise quantification of deuterated solvents are paramount.[1][2] N-Butyl Acetate-d12, a deuterated analogue of n-butyl acetate, serves critical roles, from a solvent in specialized reactions to an internal standard in analytical chemistry.[3][4] Its isotopic purity is crucial for the accuracy of these applications. This guide provides an in-depth framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound, a vital tool for ensuring analytical proficiency and data comparability across different laboratories.
Inter-laboratory comparisons are a cornerstone of quality assurance, allowing laboratories to evaluate their analytical performance against their peers and identify potential areas for improvement.[5][6] Participation in such proficiency testing schemes is often a requirement for accreditation under standards like ISO/IEC 17025.[6][7] This guide will delineate a comprehensive protocol for an ILC of this compound, grounded in established scientific principles and authoritative standards.
The Rationale for an Inter-Laboratory Comparison of this compound
The primary objective of this ILC is to assess the proficiency of participating laboratories in the quantitative analysis of this compound. Key goals include:
-
Evaluating Analytical Performance: To provide each laboratory with a measure of their performance against a consensus value derived from all participants.[8]
-
Identifying Methodological Discrepancies: To uncover potential biases or variations in analytical methods, instrumentation, or data processing across different facilities.
-
Harmonizing Analytical Approaches: To promote the adoption of best practices and contribute to the overall improvement of analytical standards for deuterated solvents.
-
Building Confidence in Analytical Data: To assure researchers, drug developers, and regulatory bodies of the reliability and comparability of data generated by different laboratories.
Design and Execution of the Inter-Laboratory Comparison
A successful ILC hinges on a well-defined and meticulously executed protocol. The following sections detail a robust framework for the this compound comparison study.
A single, homogenous batch of this compound should be procured from a reputable supplier and its identity and approximate purity confirmed by a reference laboratory. The ILC coordinator will then prepare a series of test samples by spiking a known amount of a certified n-Butyl Acetate standard into the this compound matrix. This allows for the assessment of accuracy in quantifying the non-deuterated impurity.
Sample Distribution: Each participating laboratory will receive a set of blind samples, including:
-
Homogeneity Test Samples: Multiple vials of the same spiked sample to assess within-laboratory precision.
-
Stability Test Samples: Samples to be analyzed at different time points to ensure the integrity of the analyte during shipping and storage.
-
Test Samples: Vials with varying concentrations of the n-Butyl Acetate spike.
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds like n-Butyl Acetate due to its high sensitivity and specificity.[9][10]
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Equilibrate the sample vial to room temperature.
-
Prepare a 1 mg/mL solution of the test sample in a suitable solvent (e.g., Dichloromethane, GC grade).
-
Vortex the solution to ensure homogeneity.
-
-
Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
Identify the peaks for n-Butyl Acetate and this compound based on their retention times and mass spectra.
-
Quantify the n-Butyl Acetate impurity using an external standard calibration curve.
-
Participating laboratories will be required to report the following:
-
The concentration of n-Butyl Acetate in each test sample (in µg/mL).
-
The standard deviation of replicate measurements.
-
A brief description of the analytical method used (if different from the recommended protocol).
The ILC coordinator will perform a statistical analysis of the submitted data in accordance with ISO 13528. This will involve calculating:
-
Consensus Mean: The robust average of all reported results.
-
Standard Deviation for Proficiency Assessment (σ): A measure of the dispersion of the data.
-
Z-scores: A performance score for each laboratory, calculated as:
-
Z = (x - X) / σ
-
Where:
-
x is the result from the participating laboratory.
-
X is the consensus mean.
-
σ is the standard deviation for proficiency assessment.
-
-
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8]
Workflow of the Inter-Laboratory Comparison
The following diagram illustrates the key stages of the this compound inter-laboratory comparison.
Caption: Workflow of the this compound Inter-Laboratory Comparison.
Hypothetical Comparative Data
The following table presents a hypothetical summary of results from an ILC with five participating laboratories.
| Laboratory ID | Reported n-Butyl Acetate Concentration (µg/mL) | Standard Deviation (µg/mL) | Z-score | Performance Assessment |
| Lab A | 102.5 | 1.2 | 0.42 | Satisfactory |
| Lab B | 98.7 | 0.9 | -1.08 | Satisfactory |
| Lab C | 108.9 | 1.5 | 2.88 | Unsatisfactory |
| Lab D | 100.1 | 1.1 | -0.42 | Satisfactory |
| Lab E | 105.3 | 1.3 | 1.58 | Satisfactory |
| Consensus Mean | 101.1 | |||
| Standard Deviation for Proficiency Assessment (σ) | 2.7 |
Interpretation of Results and Corrective Actions
In our hypothetical scenario, Lab C's Z-score of 2.88 falls outside the acceptable range, indicating a potential issue with their analytical process. An unsatisfactory result should trigger a thorough internal investigation to identify the root cause.[12] Potential sources of error could include:
-
Calibration Issues: Incorrect preparation of calibration standards or an inappropriate calibration model.
-
Sample Preparation Errors: Inaccurate dilutions or contamination.
-
Instrumental Problems: Poor chromatographic resolution, mass spectrometer drift, or injector issues.
-
Data Processing Errors: Incorrect peak integration or calculation mistakes.
Upon identifying the root cause, the laboratory should implement corrective actions and consider re-analyzing the ILC samples (if stable and available) to verify the effectiveness of the implemented changes.
Conclusion
A well-structured inter-laboratory comparison is an invaluable tool for any laboratory engaged in the analysis of this compound. It provides an objective assessment of analytical proficiency, fosters a culture of continuous improvement, and ultimately enhances the quality and reliability of analytical data. By adhering to the principles and protocols outlined in this guide, laboratories can confidently participate in and benefit from such collaborative studies, thereby contributing to the overall advancement of scientific integrity in research and development.
References
-
NIOSH. (2003). ESTERS 1: METHOD 1450, Issue 3. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Eurisotop. NMR Solvents. [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. [Link]
-
INCHEM. (2005). Butyl Acetates (Cicads 64, 2005). [Link]
-
NATA. (2023). ISO/IEC FDIS 17043. [Link]
-
UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Gantois, I., et al. (2022). Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. International Journal of Environmental Research and Public Health, 19(3), 1335. [Link]
-
EAS. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
-
Atanasov, V., et al. (2023). Study of model reaction of synthesis of n-butyl acetate using IR spectroscopy in solution. Journal of Chemical Technology and Metallurgy, 58(1), 123-128. [Link]
-
Human Metabolome Database. n-Butyl acetate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031325). [Link]
-
California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. [Link]
-
Schlecht, P. C., & Shulman, S. A. (1995). Performance of Laboratories Analyzing Organic Solvents in the Proficiency Analytical Testing Program. American Industrial Hygiene Association Journal, 56(9), 893-901. [Link]
-
Eurachem. Interlaboratory comparisons other than proficiency testing. [Link]
-
van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 487-493. [Link]
-
Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. 1st International Conference on Applied Engineering and Natural Sciences ICAENS 2021. [Link]
-
ResearchGate. GC/FID response for butyl acetate and hexyl acetate in a complex.... [Link]
-
Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Butyl Acetate as an Industrial Extractant and Analytical Reagent. [Link]
-
ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. [Link]
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The Analytical Advantage: A Comparative Guide to the Applications of n-Butyl Acetate-d12
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth exploration of n-Butyl Acetate-d12, a deuterated analogue of n-butyl acetate, and elucidates its superior performance as an internal standard in mass spectrometry-based applications compared to its non-deuterated counterpart and other alternatives. Through a blend of theoretical principles, practical experimental protocols, and comparative data, we will demonstrate why this compound is an indispensable tool for robust and reliable quantification in complex matrices.
The Rationale for Isotopic Labeling: Why Deuterated Standards Excel
In quantitative mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), an internal standard (IS) is introduced in a known concentration to the sample prior to analysis. The IS is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.
While a non-deuterated compound structurally similar to the analyte can be used as an IS, a stable isotope-labeled standard, such as this compound, offers significant advantages. This is due to the principle of isotope dilution mass spectrometry (IDMS), which is considered a definitive method for quantification.
The key benefits of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the non-deuterated n-butyl acetate.[1] This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, leading to more accurate correction for any sample losses.
-
Co-elution in Chromatography: Due to their similar properties, the deuterated standard and the native analyte will co-elute in most chromatographic systems. This is crucial for accurate quantification as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio (m/z): The primary distinction between this compound and n-butyl acetate is their mass.[1] The deuterium atoms increase the molecular weight of the molecule, resulting in a distinct mass-to-charge ratio that is easily resolved by the mass spectrometer. This allows for simultaneous detection and quantification of both the analyte and the internal standard without spectral overlap.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of the quantitative results.[2]
The following diagram illustrates the fundamental principle of using a deuterated internal standard in a quantitative workflow.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Comparative Performance: this compound vs. Alternatives
To illustrate the practical advantages of this compound, let's consider a common application: the quantification of residual n-butyl acetate in a pharmaceutical formulation. n-Butyl acetate is often used as a solvent in drug manufacturing and its residual levels must be carefully monitored.[3][4]
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS (e.g., n-Pentyl Acetate) | External Standard Calibration |
| Chemical & Physical Similarity | Nearly identical to n-butyl acetate | Similar, but differences in polarity and volatility exist | Not applicable |
| Chromatographic Behavior | Co-elutes with n-butyl acetate | Elutes at a different retention time | Not applicable |
| Correction for Matrix Effects | Excellent, as it experiences the same effects | Partial, as matrix effects can vary with retention time | Poor, highly susceptible to matrix effects |
| Correction for Sample Loss | Excellent, tracks the analyte through preparation | Good, but can have different recovery rates | None |
| Accuracy & Precision | High | Moderate to High | Low to Moderate |
| Cost | Higher | Lower | Lowest |
| Availability | Commercially available from specialty suppliers[3] | Readily available | Readily available |
As the table demonstrates, while the initial cost of a deuterated standard is higher, the investment translates into significantly more reliable and defensible data, a critical consideration in drug development and quality control.
Experimental Protocol: Quantification of n-Butyl Acetate in a Pharmaceutical Matrix using GC-MS and this compound
This section provides a detailed, step-by-step methodology for the quantification of n-butyl acetate using this compound as an internal standard. This protocol is a representative example and may require optimization for specific matrices and instrumentation.
Materials and Reagents
-
n-Butyl Acetate (analyte)
-
This compound (internal standard)[1]
-
Methanol (GC grade)
-
Sample matrix (e.g., placebo pharmaceutical formulation)
-
Autosampler vials with caps
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of n-butyl acetate and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the n-butyl acetate primary stock solution into methanol.
-
Add a constant amount of the Internal Standard Working Solution to each calibration standard.
-
The final concentration of the internal standard should be consistent across all calibration standards and samples.
-
Sample Preparation
-
Accurately weigh a known amount of the sample matrix into an autosampler vial.
-
Add a precise volume of the Internal Standard Working Solution (10 µg/mL) to the vial.
-
Add a known volume of methanol to dissolve the sample.
-
Vortex the vial to ensure complete dissolution.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
n-Butyl Acetate: Monitor characteristic ions (e.g., m/z 43, 56, 73, 116)
-
This compound: Monitor characteristic ions (e.g., m/z 46, 62, 80, 128)[1]
-
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for n-butyl acetate quantification.
Data Analysis and Quantification
-
Integrate the peak areas of the selected ions for both n-butyl acetate and this compound.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration).
-
Determine the concentration of n-butyl acetate in the samples by applying the peak area ratio of the sample to the calibration curve.
Broader Applications in Research and Development
Beyond its use in quality control, this compound and other deuterated compounds are valuable in various research and development settings:
-
Metabolomics: In untargeted and targeted metabolomics studies, deuterated standards are crucial for accurate quantification of metabolites in complex biological samples.[5][6]
-
Pharmacokinetic (PK) Studies: Labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug or a chemical substance in a biological system.[7]
-
Proteomics: Deuterated reagents are employed for quantitative proteomics to study protein expression levels under different conditions.[8]
Conclusion
In the landscape of modern analytical science, the demand for high-quality, reliable data is non-negotiable. This compound, as a stable isotope-labeled internal standard, provides a robust solution for the accurate quantification of n-butyl acetate in a variety of matrices. Its physicochemical similarity to the analyte, coupled with its distinct mass spectrometric signature, allows for the effective mitigation of experimental variability, leading to superior precision and accuracy. While the initial investment may be higher than for non-deuterated alternatives, the long-term benefits of data integrity and confidence in analytical results make this compound an essential tool for researchers, scientists, and drug development professionals.
References
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- Lorber, M. (2013). Development and application of simple pharmacokinetic models to study human exposure to di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP).
-
HMDB. (n.d.). n-Butyl acetate GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pang, H., & Hu, Z. (2023). Metabolomics in drug research and development: The recent advances in technologies and applications. Acta Pharmaceutica Sinica B, 13(8), 3238-3251.
- Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry, 17(21), 2380–2386.
- Pang, H., & Hu, Z. (2023). Metabolomics in drug research and development: The recent advances in technologies and applications. Acta Pharmaceutica Sinica B, 13(8), 3238-3251.
- Tufi, J. E., & Mustafa, A. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3638.
-
CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
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- 5. Metabolomics in drug research and development: The recent advances in technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and application of simple pharmacokinetic models to study human exposure to di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of n-Butyl Acetate-d12: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of n-Butyl Acetate-d12, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
While this compound is chemically similar to its non-deuterated counterpart, its disposal requires the same rigorous adherence to hazardous waste protocols. The primary hazards associated with n-Butyl Acetate are its flammability and its potential to cause central nervous system effects such as drowsiness and dizziness.[1][2][3][4] Therefore, it is classified as a hazardous waste.[2]
Core Principles of this compound Disposal
The foundational principle for the disposal of this compound is that it must be managed as a regulated hazardous waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1][2][5] Doing so can lead to flammable vapor accumulation in sewer systems, posing an explosion risk, and causing harm to aquatic life.[5][6][7]
Due to its classification as a flammable liquid (Hazard Class 3), specific precautions are necessary to mitigate the risk of fire or explosion.[1][6] Vapors of n-butyl acetate are heavier than air and can travel to ignition sources.[2][6]
Hazard Profile of this compound
The disposal protocol is directly informed by the chemical's hazard profile. The following table summarizes the key safety information for n-Butyl Acetate, which is applicable to its deuterated form.
| Hazard Classification | Description | Primary Mitigation Strategy |
| Flammable Liquid (Category 3) | Flammable liquid and vapor.[4] Vapors can form explosive mixtures with air.[2] | Strict avoidance of ignition sources (sparks, open flames, hot surfaces).[4] Use of non-sparking tools and explosion-proof equipment.[3] Proper grounding and bonding of containers during transfer.[1][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause drowsiness or dizziness.[1][4] Inhalation of high concentrations can irritate the respiratory system.[6] | Ensure adequate ventilation, such as working in a chemical fume hood.[1][3] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] |
| Aquatic Hazard (Acute 3) | Harmful to aquatic life.[4][7] | Prevent release to the environment by avoiding sewer or waterway disposal.[1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe disposal of this compound. Following these steps ensures compliance with safety regulations and minimizes risk.
Step 1: Waste Identification and Segregation
-
Rationale: Proper identification and segregation prevent dangerous chemical reactions and ensure the waste is sent to the correct disposal facility. Mixing halogenated and non-halogenated solvents can unnecessarily increase disposal costs.[8]
-
Procedure:
-
Designate a specific, properly labeled waste container for this compound and other non-halogenated solvent waste.
-
The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound."
-
Do not mix this compound with halogenated solvents, strong acids, strong bases, or oxidizing agents, as this can cause violent reactions.[6]
-
Step 2: Selection and Preparation of Waste Container
-
Rationale: The container must be compatible with the chemical and prevent the escape of flammable vapors.
-
Procedure:
-
Use a container approved for flammable liquid waste. This is typically a high-density polyethylene (HDPE) or metal safety can.
-
Ensure the container is clean and dry before adding any waste.
-
The container must have a secure, tightly-fitting cap to prevent vapor leakage.[8]
-
Step 3: Waste Accumulation
-
Rationale: Safe accumulation practices are critical to preventing spills and fires in the laboratory.
-
Procedure:
-
Always add waste to the container inside a chemical fume hood to control vapor exposure.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat, sparks, and open flames.[5]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Step 4: Arranging for Disposal
-
Rationale: The waste generator is legally responsible for the waste from "cradle to grave."[9] This requires using a licensed hazardous waste disposal vendor.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.
-
Provide them with an accurate description of the waste, including its chemical composition and volume.
-
Follow all institutional procedures for waste pickup and documentation.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Remove all sources of ignition.[3]
-
If it is safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response team or EH&S department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility within your institution. This not only ensures regulatory compliance but also builds a foundation of trust in our collective commitment to safe and ethical research.
References
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: n-Butyl acetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Acetate. Retrieved from [Link]
-
RCI Labscan Limited. (2025). n-BUTYL ACETATE - SAFETY DATA SHEET. Retrieved from [Link]
-
Solvents & Petroleum Service, Inc. (2018). Safety Data Sheet: N. Butyl Acetate. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
